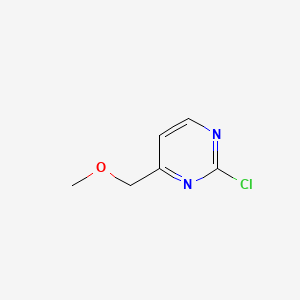

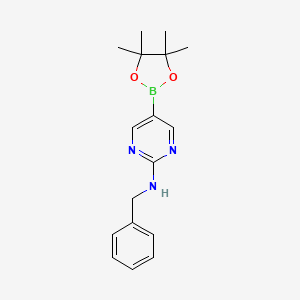

![molecular formula C7H6N4O2 B597111 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1256643-58-9](/img/structure/B597111.png)

3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid

Descripción general

Descripción

“3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1256643-58-9. Its molecular weight is 178.15 . The IUPAC name for this compound is 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for “3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid” is 1S/C7H6N4O2/c1-11-6-5(9-10-11)2-4(3-8-6)7(12)13/h2-3H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Antibacterial Activity

One significant application of triazole compounds is in developing novel antibacterial agents. Triazoles, including 1,2,3-triazole and 1,2,4-triazole derivatives, have been identified as potent inhibitors of key bacterial proteins and enzymes such as DNA gyrase, topoisomerase IV, and penicillin-binding protein. These compounds exhibit broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains of Staphylococcus aureus (Li & Zhang, 2021).

Central Nervous System (CNS) Drug Synthesis

Triazole compounds, due to their structural diversity and the presence of nitrogen atoms, are explored for synthesizing novel drugs acting on the Central Nervous System (CNS). These compounds have shown potential effects ranging from antidepressant and anticonvulsant to other CNS-related activities, offering a pathway for developing new therapeutic agents (Saganuwan, 2017).

Organic Synthesis and Catalysis

In organic chemistry, triazole compounds play a pivotal role as intermediates in synthesizing various heterocyclic compounds. Their stability and reactivity under different conditions make them suitable for diverse chemical transformations, contributing to the synthesis of valuable organic molecules with potential applications in drug development and material science (Kaushik et al., 2019).

Antioxidant and Antimicrobial Properties

Triazole derivatives have been investigated for their antioxidant and antimicrobial properties, offering potential applications in food preservation and the development of new antimicrobial agents. These compounds' structural features, such as the presence of hydroxyl groups and conjugated bonds, significantly influence their bioactivity, providing insights into designing more effective antioxidants and antimicrobials (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition

Understanding the inhibition mechanisms of biocatalysts by carboxylic acids, including triazole derivatives, is crucial for optimizing microbial processes for producing biorenewable chemicals. Research in this area focuses on the impact of carboxylic acids on microbial cell membranes and internal pH, aiming to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).

Safety And Hazards

Direcciones Futuras

The future directions for “3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid” and similar compounds could involve further exploration of their potential biological activities. Given the wide range of applications of triazolopyridines in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology , there is potential for new discoveries and applications.

Propiedades

IUPAC Name |

3-methyltriazolo[4,5-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-11-6-5(9-10-11)2-4(3-8-6)7(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFVDLJZCYHXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182724 | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine-6-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid | |

CAS RN |

1256643-58-9 | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine-6-carboxylic acid, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine-6-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

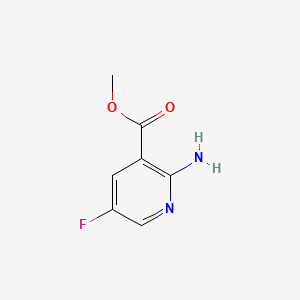

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

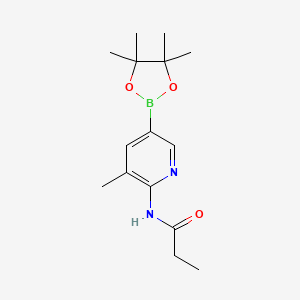

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)